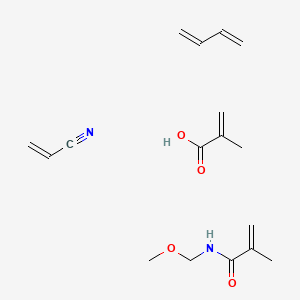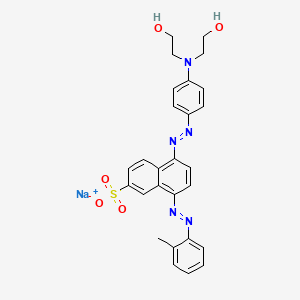
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt is a complex organic compound that belongs to the class of naphthalene sulfonic acids. This compound is characterized by the presence of multiple azo groups and sulfonic acid functionalities, making it a versatile chemical used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts. This is achieved by treating the amines with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salts are then coupled with naphthalenesulfonic acid derivatives to form azo compounds. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Sulfonation: The resulting azo compounds are further sulfonated using sulfuric acid to introduce sulfonic acid groups into the molecule.
Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted naphthalene derivatives.
科学的研究の応用
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
作用機序
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt involves its interaction with biological molecules through its azo and sulfonic acid groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to alterations in their structure and function. The azo groups can undergo reduction in biological systems, releasing aromatic amines that may exert biological effects.
類似化合物との比較
Similar Compounds
Amaranth Dye: Another azo dye with similar structural features.
Congo Red: A naphthalene sulfonic acid derivative used as a dye.
Suramin: A naphthalene sulfonic acid derivative with medicinal properties.
Uniqueness
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt is unique due to its specific combination of azo groups and sulfonic acid functionalities, which confer distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
67875-14-3 |
|---|---|
分子式 |
C27H26N5NaO5S |
分子量 |
555.6 g/mol |
IUPAC名 |
sodium;5-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-8-[(2-methylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C27H27N5O5S.Na/c1-19-4-2-3-5-25(19)29-31-27-13-12-26(23-11-10-22(18-24(23)27)38(35,36)37)30-28-20-6-8-21(9-7-20)32(14-16-33)15-17-34;/h2-13,18,33-34H,14-17H2,1H3,(H,35,36,37);/q;+1/p-1 |
InChIキー |
ZLYJPZPHWVFCCK-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC=C(C=C4)N(CCO)CCO)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


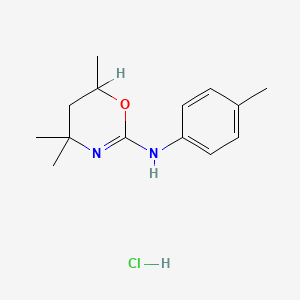

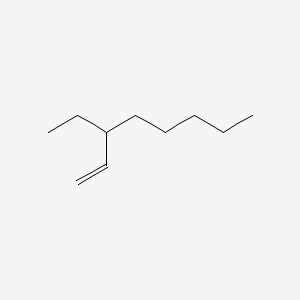
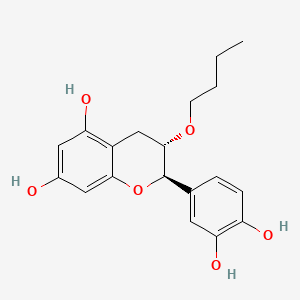

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
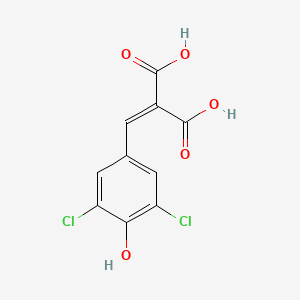
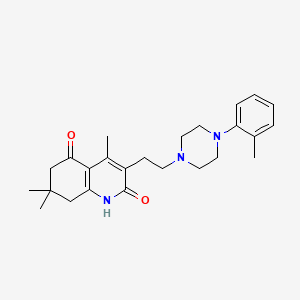
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
